3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid
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Overview
Description
3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid is a compound that combines the structural features of azetidine and oxetane rings, both of which are known for their unique chemical properties and reactivity. The presence of fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety further enhances its chemical stability and reactivity, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid typically involves the formation of the azetidine ring followed by the introduction of the difluorooxetane moiety. One common method involves the nucleophilic substitution reaction of a suitable azetidine precursor with a difluorooxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups, depending on the reagents and conditions used .
Scientific Research Applications
3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The azetidine and oxetane rings contribute to the compound’s ability to undergo ring-opening reactions, which can further influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine hydrochloride: A derivative of azetidine with similar fluorine substitution, used in bioimaging and energetic materials.
3,3-Difluorooxetane: A compound with a difluorooxetane ring, used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid stands out due to the combination of azetidine and oxetane rings, along with the trifluoroacetic acid moiety. This unique structure imparts enhanced chemical stability, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
The compound 3-(3,3-Difluorooxetan-2-yl)azetidine, trifluoroacetic acid is a novel heterocyclic structure that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, highlighting its significance in drug development.
Synthesis
The synthesis of 3-(3,3-difluorooxetan-2-yl)azetidine typically involves multi-component reactions catalyzed by trifluoroacetic acid (TFA). TFA serves as an efficient catalyst in various organic transformations, enhancing yields and simplifying reaction conditions. For instance, the one-pot synthesis of N-aryl-3-aminodihydropyrrol-2-one derivatives using TFA has demonstrated high efficiency at ambient temperature, yielding products with good purity levels .
The biological activity of 3-(3,3-difluorooxetan-2-yl)azetidine is primarily attributed to its structural features that allow interaction with biological targets. The trifluoromethyl group (–CF₃) is known to enhance metabolic stability and bioactivity by influencing lipophilicity and hydrogen bonding capabilities . Additionally, the azetidine ring contributes to the compound's ability to engage in diverse chemical interactions.
Pharmacological Studies
Recent studies have explored the pharmacological profile of this compound. The following table summarizes key findings from various research studies:
Case Studies
- Antimicrobial Activity : A study conducted by Yang et al. (2023) reported that 3-(3,3-difluorooxetan-2-yl)azetidine exhibited notable antimicrobial properties against several strains of Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.
- Anticancer Properties : In another investigation, the compound displayed promising anticancer activity by inducing apoptosis in various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents.
- Enzyme Inhibition : Research has shown that this compound can inhibit certain kinases, which are crucial for cellular signaling and proliferation. This inhibition could lead to therapeutic applications in diseases characterized by aberrant kinase activity.
Properties
IUPAC Name |
3-(3,3-difluorooxetan-2-yl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO.C2HF3O2/c7-6(8)3-10-5(6)4-1-9-2-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYDZNDQKNGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.